molecular formula C9H10ClNO4 B8664085 3-Chloro-4-(2-methoxyethoxy)nitrobenzene

3-Chloro-4-(2-methoxyethoxy)nitrobenzene

Cat. No. B8664085
M. Wt: 231.63 g/mol
InChI Key: OVHLAOFASZMQFM-UHFFFAOYSA-N
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Patent
US07812022B2

Procedure details

2-Chloro-1-fluoro-4-nitrobenzene (0.8 g, 4.56 mmol) and 2-(methyloxy)ethanol (0.52 g, 6.84 mmol) were combined and dissolved in Acetonitrile (15 mL). Potassium carbonate (2.4 g, 17 mmol) was then added and the resulting mixture was heated at 50° C. for 16 h. The reaction was not complete so additional potassium carbonate (1.0 g, 7.24 mmol) and 2-(methyloxy)ethanol (0.08 g, 1.05 mmol) were added as well as DMF (3 mL) to aid in solubilizing the reaction which was then heated at 85° C. for 16 h. The reaction was cooled to rt then diluted with EtOAc (250 mL) and water (150 mL). The organic layer was separated, washed with brine (100 mL), dried over Na2SO4, filtered and concentrated in vacuo to yield 1.0 g of the compound. 1H NMR (300 MHz, DMSO-d6): δ 8.31 (d, 1H), 8.21 (m, 1H), 7.38 (d, 1H), 4.35 (m, 2H), 3.72 (m, 2H), 3.32 (s, 3H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0.08 g
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
reactant
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Seven
Name
Quantity
250 mL
Type
solvent
Reaction Step Eight
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1F.[CH3:12][O:13][CH2:14][CH2:15][OH:16].C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>C(#N)C.CCOC(C)=O.O>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:16][CH2:15][CH2:14][O:13][CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])F
Step Two
Name
Quantity
0.52 g
Type
reactant
Smiles
COCCO
Step Three
Name
Quantity
2.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0.08 g
Type
reactant
Smiles
COCCO
Step Six
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Eight
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction which
TEMPERATURE
Type
TEMPERATURE
Details
was then heated at 85° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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